molecular formula C10H11N5O2 B1476294 (3-Azidoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone CAS No. 2098034-59-2

(3-Azidoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone

Cat. No.: B1476294
CAS No.: 2098034-59-2
M. Wt: 233.23 g/mol
InChI Key: WOMKXOZNQGWHPM-UHFFFAOYSA-N
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Description

“(3-Azidoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone” is a chemical compound that can be used for pharmaceutical testing .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available resources .

Scientific Research Applications

Structural Characterization and Synthesis

Protonation Sites and Hydrogen Bonding

Research on related compounds, such as N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine, has focused on their synthesis, structural characterization, and the analysis of protonation sites and hydrogen bonding patterns. These studies provide insights into how slight modifications in chemical structure can influence molecular conformations and intermolecular interactions, which are crucial for designing compounds with desired physical and chemical properties (Böck et al., 2021).

Biological Activity

Antimicrobial Activity

The synthesis and evaluation of novel benzofuran-based 1,2,3-triazoles, which share a common motif with the target compound, have been conducted to explore their antimicrobial activity. Such studies indicate the potential of these compounds to serve as bases for developing new antimicrobial agents (Sunitha et al., 2017).

Mechanistic Insights in Drug Metabolism

Metabolism of Strained Rings

Investigations into the metabolism of compounds containing strained rings, such as AZD1979, reveal the role of glutathione S-transferases in the formation of glutathione-conjugated metabolites. This research provides valuable information on the metabolic pathways and detoxification mechanisms for compounds containing azetidinyl groups, highlighting the importance of understanding the metabolic fate of novel drug candidates (Li et al., 2019).

Chemical Reactivity and Drug Development

Regioselective Reactions and Ring Transformations

Studies on mesyloxymethylazetidinones explore their reactivity with nucleophiles, leading to ring cleavage and transformations. These reactions are significant for synthesizing new pharmacologically active compounds and understanding the chemical behavior of azetidinone derivatives (Boros et al., 2006).

Mechanism of Action

The mechanism of action for this compound is not provided in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not mentioned in the available resources .

Properties

IUPAC Name

(3-azidoazetidin-1-yl)-(6-methoxypyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-17-9-3-2-7(4-12-9)10(16)15-5-8(6-15)13-14-11/h2-4,8H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMKXOZNQGWHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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